4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-4-3-9(7-12(11)17-2)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBAATUVZWOQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682955 | |
| Record name | 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-48-3 | |
| Record name | 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 4-(3,4-dimethoxyphenyl)pyridin-2(1H)-one likely involves modular construction of its pyridinone core and subsequent introduction of the 3,4-dimethoxyphenyl moiety. A patent detailing the synthesis of 3,4-dimethoxybenzeneacetonitrile (CN101475511A) offers a foundational approach . While this compound is not identical to the target molecule, its three-step synthesis—decarboxylation, aldoxime formation, and dehydration—highlights strategies for introducing methoxy groups and stabilizing intermediates.
For instance, decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate in aqueous KHPO yields 3,4-dimethoxyphenylacetaldehyde . This aldehyde could serve as a precursor for subsequent condensation reactions to form the pyridinone ring. The patent reports yields exceeding 85% for analogous nitrile derivatives under optimized conditions (15°C, 3 hours, toluene solvent) . Such conditions may be adaptable for synthesizing intermediates en route to 4-(3,4-dimethoxyphenyl)pyridin-2(1H)-one.
Cyclization Reactions Involving Aldoxime Intermediates
Aldoxime intermediates, as demonstrated in CN101475511A, play a pivotal role in forming nitriles, which are versatile precursors for heterocycles . In the context of pyridin-2(1H)-one synthesis, aldoxime derivatives of 3,4-dimethoxyphenylacetaldehyde could undergo cyclization with amide-containing reagents. For example, reaction with malononitrile or cyanoacetamide under basic conditions may facilitate ring closure.
A study on pyrrolo[2,3-b]pyridines (Juniper Publishers) employed 2-arylidenemalononitriles in cyclocondensation reactions with aminopyrrolecarbonitriles . Although targeting a different heterocycle, this method illustrates the utility of nitrile groups in constructing fused pyridine systems. Adapting such protocols, 3,4-dimethoxyphenyl-substituted aldoximes could react with malononitrile derivatives to form the pyridinone scaffold .
Catalytic Approaches and Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) significantly enhance reaction efficiency in multi-step syntheses. The patent CN101475511A utilized tetrabutylammonium bromide (TBAB) and KOH in dehydration reactions, achieving yields up to 85% . For pyridin-2(1H)-one formation, similar PTC systems could promote intramolecular cyclization by stabilizing transition states or improving reagent solubility.
Table 1 summarizes catalytic systems from analogous syntheses:
| Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| TBAB (0.004 mol) | KOH | DMSO | 85.24% | |
| TEBA (0.004 mol) | NaOH | DMSO | 76.33% | |
| Piperidine (1 mL) | - | Ethanol | 87–91% |
These systems underscore the importance of catalyst selection, with TBAB outperforming TEBA in nitrile-forming reactions . Piperidine, used in pyrrolopyridine synthesis, demonstrates the viability of organic bases in cyclocondensation .
Functionalization of Pyridinone Precursors
Introducing the 3,4-dimethoxyphenyl group to a preformed pyridinone core represents an alternative strategy. The Juniper Publishers study functionalized pyrrole intermediates with 3,4-dimethoxyphenyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling . For example, α-aminoketone intermediates reacted with malononitrile to form carbonitrile derivatives, which were subsequently cyclized . Adapting this, 2-aminopyridin-2(1H)-one could undergo similar coupling with 3,4-dimethoxyphenylboronic acids under palladium catalysis.
Comparative Analysis of Synthetic Methodologies
A critical evaluation of the above methods reveals trade-offs between step count, yield, and scalability:
-
Multi-step synthesis (e.g., decarboxylation → aldoxime → dehydration) offers high purity (>99% HPLC) but requires meticulous control of reaction conditions .
-
Cyclocondensation with malononitrile derivatives enables one-pot ring formation but may necessitate harsh bases (e.g., NaOEt) .
-
Catalytic methods using TBAB or piperidine improve yields but introduce cost and purification challenges.
Table 2 contrasts key parameters:
| Method | Steps | Yield Range | Purity (HPLC) | Complexity |
|---|---|---|---|---|
| Decarboxylation pathway | 3 | 70–85% | >99% | High |
| Cyclocondensation | 2 | 75–91% | 98–99% | Moderate |
| Catalytic dehydration | 1 | 76–85% | >99% | Low |
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
- Oxidation : Can be oxidized using potassium permanganate to introduce functional groups.
- Reduction : Reduction reactions with sodium borohydride yield alcohols or amines.
Biology
The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 and MCF7, with IC50 values ranging from 1.38 to 3.21 μM.
Medicine
In medicinal chemistry, 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one is explored as a lead compound for drug discovery targeting various therapeutic areas. Its ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy.
Case Study 1: HepG2 Cell Line Analysis
A study assessing the cytotoxicity of 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one on HepG2 cells revealed significant cell cycle arrest at the G2/M phase. Flow cytometry indicated increased apoptosis markers, suggesting its potential as a therapeutic agent for liver cancer.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy against clinical isolates of Escherichia coli. The findings showed that the compound effectively inhibited bacterial growth, supporting its potential development as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences :
- The target compound lacks the styryl group and cyclohexene ring present in Compounds 1, 2, 8, and 7.
- The pyridinone core may confer distinct hydrogen-bonding capabilities compared to cyclohexene-based analogs.
Pyridin-2(1H)-one Derivatives with Piperazine Substitutions
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives: These compounds demonstrated potent serotonin (5-HT) reuptake inhibition in vitro, with IC50 values in the nanomolar range. Substituents on the piperazine ring significantly influenced activity .
Comparison :
- The absence of a piperazine group in 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one suggests divergent pharmacological targets.
- The 3,4-dimethoxyphenyl group may enhance lipophilicity compared to piperazine-containing analogs.
Dihydropyrimidin-2(1H)-one Analogues
Key Differences :
- The 3,4-dimethoxyphenyl group may offer improved metabolic stability over nitro or halogen substituents in dihydropyrimidinones.
Pyrido-Pyrimidinone Derivatives
Structural Contrast :
- The target compound’s simpler monocyclic structure may offer synthetic accessibility but reduced binding affinity compared to fused-ring systems.
Data Table: Comparative Analysis of Key Compounds
Biologische Aktivität
Introduction
The compound 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one features a pyridine ring substituted with a dimethoxyphenyl group. This structural configuration is believed to influence its biological activity significantly.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H13N1O3 |
| Molecular Weight | 233.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating critical pathways such as the cell cycle and apoptosis-related proteins. For instance, it significantly increased levels of pro-apoptotic proteins like p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in HepG2 cells, indicating its role in promoting apoptosis through the intrinsic pathway .
- Cell Line Studies : In vitro studies demonstrated that 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one exhibited cytotoxic effects against several cancer cell lines, including HCT-116 and MCF7. The IC50 values ranged from 1.38 to 3.21 μM, indicating potent activity comparable to reference compounds .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. It was evaluated against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, showing significant inhibitory effects.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were reported at 0.21 μM against Pseudomonas aeruginosa, suggesting strong antibacterial activity .
- Mechanism of Action : Molecular docking studies indicated that the compound interacts with critical bacterial enzymes such as DNA gyrase, forming multiple hydrogen bonds that stabilize its binding .
Structure-Activity Relationship (SAR)
The biological activity of 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one can be attributed to its structural features:
- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and facilitates interactions with biological targets.
- Pyridine Core : The pyridine ring is essential for the compound's ability to interact with various receptors and enzymes involved in cell signaling pathways.
Table 2: Summary of Biological Activities
Case Study 1: HepG2 Cell Line Analysis
In a study assessing the cytotoxicity of 4-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one on HepG2 cells, flow cytometry revealed significant cell cycle arrest at the G2/M phase alongside increased apoptosis markers. This study underscores the compound's potential as a therapeutic agent for liver cancer .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of the compound against clinical isolates of Escherichia coli. The findings indicated that the compound effectively inhibited bacterial growth and demonstrated potential for further development as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 4-(3,4-dimethoxyphenyl)pyridin-2(1H)-one?
The compound is synthesized via multi-step routes starting from readily available precursors like 2-chloro-4-fluoronicotinic acid. Key steps include cyclization to form the pyridin-2(1H)-one core and Suzuki-Miyaura cross-coupling to introduce the 3,4-dimethoxyphenyl group. For example, aryl boronic acids can react with halogenated intermediates under palladium catalysis to install the aromatic substituent. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical for yield improvement .
Q. Which spectroscopic techniques are critical for characterizing 4-(3,4-dimethoxyphenyl)pyridin-2(1H)-one?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions (e.g., methoxy groups at δ ~3.8–4.0 ppm in NMR). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O stretch at ~1650–1700 cm). Mass spectrometry (MS) validates molecular weight, while and NMR (if applicable) provide structural details. High-resolution MS and X-ray crystallography may resolve complex stereochemistry .
Q. What are the common impurities encountered during the synthesis of this compound?
Byproducts include unreacted intermediates (e.g., halogenated precursors), dehalogenated side products, or incomplete coupling derivatives. Impurities can arise from residual solvents or oxidation of methoxy groups. Purification strategies involve flash column chromatography (FCC) with gradients of DCM/MeOH and recrystallization in solvents like ethyl acetate to isolate the target compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4-(3,4-dimethoxyphenyl)pyridin-2(1H)-one?
Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) for Suzuki coupling.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature control : Stepwise heating (e.g., 80–100°C for cyclization, room temperature for coupling).
- Purification : FCC with eluent gradients (e.g., DCM:MeOH 94:6) and recrystallization to remove byproducts .
Q. What strategies address discrepancies in biological activity data across studies involving this compound?
Discrepancies may arise from variations in substituent positioning (e.g., ortho vs. para methoxy groups), purity levels, or assay conditions (e.g., cell line specificity). To resolve conflicts:
- Compare structural analogs (e.g., 4-(2,6-dimethoxyphenyl) derivatives) to isolate substituent effects.
- Validate purity via HPLC and control for batch-to-batch variability.
- Standardize biological assays (e.g., receptor binding assays with consistent buffer pH and temperature) .
Q. How does the substitution pattern on the pyridinone ring influence the compound’s physicochemical properties?
- Methoxy groups : Enhance lipophilicity (logP) and membrane permeability but may reduce aqueous solubility.
- Positional effects : 3,4-Dimethoxy substitution on the phenyl ring improves steric compatibility with target receptors (e.g., M1 muscarinic acetylcholine receptors).
- Ring conformation : The pyridinone tautomer (lactam vs. lactim) affects hydrogen-bonding interactions and stability .
Q. What computational methods are employed to predict the binding affinity of this compound to target receptors?
Molecular docking (e.g., AutoDock Vina) models interactions with receptor active sites, while quantitative structure-activity relationship (QSAR) analysis correlates substituent properties (e.g., Hammett constants) with activity. Density functional theory (DFT) calculates electronic effects of substituents (e.g., methoxy electron-donating groups) on binding energy .
Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?
- Core modifications : Replace pyridinone with pyrimidinone or dihydropyridine.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) or bioisosteres (e.g., replacing methoxy with ethoxy).
- Stereochemical tuning : Synthesize enantiomers to assess chirality-dependent activity.
- Pro-drug strategies : Add hydrolyzable esters to improve bioavailability .
Methodological Considerations
- Stability assessment : Store the compound at -20°C under inert atmosphere to prevent oxidation or hydrolysis. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
- Data reproducibility : Use standardized synthetic protocols and analytical conditions (e.g., NMR referencing to TMS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
